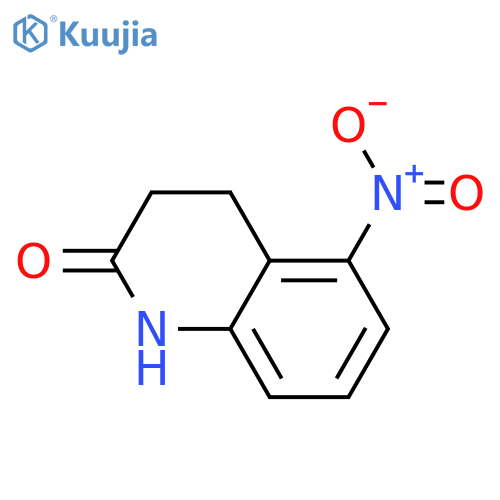Cas no 65887-63-0 (5-Nitro-3,4-dihydroquinolin-2(1H)-one)

5-Nitro-3,4-dihydroquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 5-Nitro-3,4-dihydroquinolin-2(1H)-one
- 5-nitro-3,4-dihydro-1H-quinolin-2-one
- 5-nitro-1,2,3,4-tetrahydroquinolin-2-one
- SCHEMBL3594575
- A918162
- 65887-63-0
-
- MDL: MFCD11847786
- インチ: InChI=1S/C9H8N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-3H,4-5H2,(H,10,12)
- InChIKey: KMXZMXUXZVCNNN-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(C([N+]([O-])=O)=CC=C2)CC1
計算された属性
- せいみつぶんしりょう: 192.05349212g/mol
- どういたいしつりょう: 192.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 74.9Ų
5-Nitro-3,4-dihydroquinolin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143288-1g |
5-nitro-3,4-dihydroquinolin-2(1H)-one |
65887-63-0 | 95% | 1g |
$*** | 2023-05-29 | |
| Ambeed | A283633-1g |
5-Nitro-3,4-dihydroquinolin-2(1H)-one |
65887-63-0 | 95+% | 1g |
$393.0 | 2024-04-18 | |
| Chemenu | CM143288-1g |
5-nitro-3,4-dihydroquinolin-2(1H)-one |
65887-63-0 | 95% | 1g |
$464 | 2021-08-05 | |
| Alichem | A189005567-1g |
5-Nitro-3,4-dihydroquinolin-2(1H)-one |
65887-63-0 | 95% | 1g |
$401.00 | 2023-09-01 |
5-Nitro-3,4-dihydroquinolin-2(1H)-one 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
5-Nitro-3,4-dihydroquinolin-2(1H)-oneに関する追加情報
5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 65887-63-0): A Comprehensive Guide to Properties, Applications, and Market Trends
The 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 65887-63-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitrogen-containing heterocycle belongs to the dihydroquinolinone family, characterized by its unique molecular structure featuring a nitro group at the 5-position. Researchers and industry professionals frequently search for information about 5-Nitro-3,4-dihydroquinolin-2(1H)-one synthesis, 65887-63-0 applications, and dihydroquinolinone derivatives due to their growing importance in medicinal chemistry.
Recent trends in drug discovery have shown increased interest in nitrogen heterocycles like 5-Nitro-3,4-dihydroquinolin-2(1H)-one, particularly as potential building blocks for kinase inhibitors and anti-inflammatory agents. The compound's molecular weight of 192.17 g/mol and its distinctive nitro-dihydroquinolinone structure make it valuable for developing novel pharmaceutical intermediates. Many researchers are investigating CAS 65887-63-0 solubility and reactivity patterns to expand its utility in organic synthesis.
The chemical properties of 5-Nitro-3,4-dihydroquinolin-2(1H)-one demonstrate interesting characteristics that appeal to synthetic chemists. With a melting point typically ranging between 180-185°C, this nitro-substituted heterocycle exhibits moderate stability under standard conditions. Its molecular formula C9H8N2O3 reveals the presence of multiple functional groups that contribute to its reactivity profile. Current research focuses on optimizing 65887-63-0 purification methods and exploring its potential in multi-component reactions, which are hot topics in green chemistry applications.
In pharmaceutical applications, 5-Nitro-3,4-dihydroquinolin-2(1H)-one serves as a crucial intermediate for developing various bioactive molecules. The compound's nitrogen-rich scaffold makes it particularly valuable for creating small molecule therapeutics targeting neurological disorders and metabolic diseases. Recent patent literature highlights its use in preparing selective enzyme modulators, with special attention to its potential in cancer research applications. These developments have increased searches for dihydroquinolinone biological activity and nitro-heterocycle drug design across scientific databases.
The synthesis of CAS 65887-63-0 typically involves nitration reactions of appropriate dihydroquinolinone precursors, with researchers constantly refining the process to improve yields and purity. Modern approaches emphasize atom-economical methods and catalytic processes, aligning with the pharmaceutical industry's push toward sustainable chemistry. Analytical techniques like HPLC analysis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one and spectroscopic characterization (NMR, IR, MS) are essential for quality control, as evidenced by frequent queries about 65887-63-0 spectral data in research forums.
Market dynamics for 5-Nitro-3,4-dihydroquinolin-2(1H)-one reflect the growing demand for specialized pharmaceutical intermediates. Global suppliers have reported steady increases in requests for high-purity 65887-63-0, particularly from contract research organizations and academic institutions. The compound's pricing structure varies based on batch size and purity specifications, with current trends showing preference for GMP-grade materials in preclinical development. Industry analysts note rising interest in custom synthesis of dihydroquinolinone derivatives as drug discovery programs expand worldwide.
Safety considerations for handling 5-Nitro-3,4-dihydroquinolin-2(1H)-one follow standard laboratory protocols for nitroaromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. Storage typically requires cool, dry conditions in well-sealed containers, with stability studies indicating good shelf life when protected from light and moisture. These practical aspects generate frequent searches for 65887-63-0 handling guidelines and storage recommendations among laboratory personnel.
Future prospects for CAS 65887-63-0 appear promising as research continues to uncover new applications for this versatile nitrogen heterocycle. Emerging areas include its potential use in material science applications and as a precursor for functionalized organic compounds. The scientific community's growing understanding of structure-activity relationships in dihydroquinolinone chemistry suggests expanded utility in drug discovery pipelines. With continuous improvements in synthetic methodologies and analytical techniques, 5-Nitro-3,4-dihydroquinolin-2(1H)-one is poised to maintain its relevance in cutting-edge chemical research.
65887-63-0 (5-Nitro-3,4-dihydroquinolin-2(1H)-one) 関連製品
- 1174886-25-9(2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)
- 1272649-73-6(N-(-)-Jasmonoyl-(L)-leucine)
- 1261465-91-1(4-(2-(Trifluoromethoxy)phenyl)nicotinaldehyde)
- 2310017-58-2(1-(5-chloro-2-methoxyphenyl)-3-{1-(2-hydroxyethoxy)cyclopentylmethyl}urea)
- 1177302-59-8(2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride)
- 1805262-56-9(Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate)
- 1217451-85-8(L-Theanine-d)
- 1805562-27-9(Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate)
- 2172227-88-0(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid)
- 2228317-29-9(methyl 1-methyl-5-(4-oxobutyl)-1H-pyrazole-3-carboxylate)
